![molecular formula C24H16Br2N4O2 B12607633 4-Bromo-N-(4-bromophenyl)-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}aniline CAS No. 648901-15-9](/img/structure/B12607633.png)
4-Bromo-N-(4-bromophenyl)-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-N-(4-bromophenyl)-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}aniline is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dye and pigment industries due to their vivid colors. The compound’s structure includes bromine atoms, which can influence its reactivity and applications.
Métodos De Preparación
The synthesis of 4-Bromo-N-(4-bromophenyl)-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}aniline typically involves multiple steps:
Diazotization and Coupling Reaction: The synthesis begins with the diazotization of 4-nitroaniline to form the diazonium salt. This is followed by a coupling reaction with 4-bromoaniline to form the azo compound.
Bromination: The final step involves the bromination of the resulting azo compound to introduce the bromine atoms at the desired positions.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
4-Bromo-N-(4-bromophenyl)-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}aniline can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different products depending on the reaction conditions.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and sodium hydroxide for substitution reactions.
Aplicaciones Científicas De Investigación
4-Bromo-N-(4-bromophenyl)-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}aniline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of dyes and pigments due to its vivid color properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-N-(4-bromophenyl)-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}aniline involves its interaction with molecular targets through its azo and bromine functional groups. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This interaction can affect various molecular pathways, including those involved in cell signaling and metabolism.
Comparación Con Compuestos Similares
4-Bromo-N-(4-bromophenyl)-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}aniline can be compared with other similar azo compounds, such as:
4-Bromodiphenylamine: This compound lacks the azo group but shares the bromine and phenyl groups, making it less reactive in certain reactions.
4-Bromophenylacetic acid: This compound contains a carboxylic acid group instead of the azo group, leading to different chemical properties and applications.
4-Bromobiphenyl: This compound has a simpler structure with two phenyl rings and a bromine atom, making it less versatile in terms of chemical reactivity.
The uniqueness of this compound lies in its combination of azo and bromine functional groups, which provide a wide range of reactivity and applications in various fields.
Propiedades
Número CAS |
648901-15-9 |
|---|---|
Fórmula molecular |
C24H16Br2N4O2 |
Peso molecular |
552.2 g/mol |
Nombre IUPAC |
N,N-bis(4-bromophenyl)-4-[(4-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C24H16Br2N4O2/c25-17-1-9-21(10-2-17)29(22-11-3-18(26)4-12-22)23-13-5-19(6-14-23)27-28-20-7-15-24(16-8-20)30(31)32/h1-16H |
Clave InChI |
RBICLOZGOLISGT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])N(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrrole-2,5-dione, 1-[2-(trifluoromethoxy)phenyl]-](/img/structure/B12607558.png)
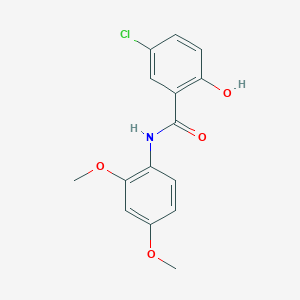
![1-Bromo-3-iodo-2-[(2-phenylbut-2-en-1-yl)oxy]benzene](/img/structure/B12607566.png)

![N-Pyridin-4-yl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea](/img/structure/B12607605.png)
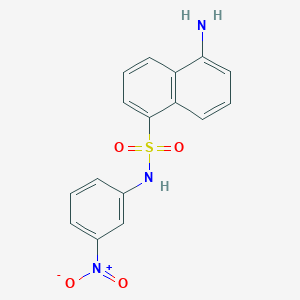
![4,4',4''-Methanetriyltris[2,6-bis(methoxymethyl)phenol]](/img/structure/B12607618.png)
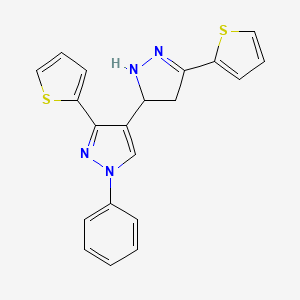
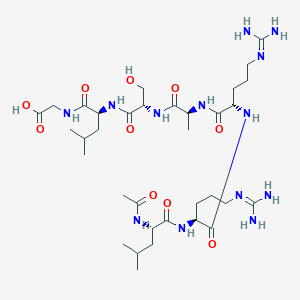
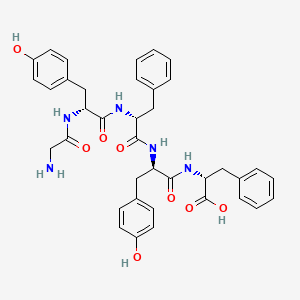
![1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium chloride](/img/structure/B12607632.png)

![N,N'-(Hexane-1,6-diyl)bis[1-(pyridin-4-yl)piperidine-4-carboxamide]](/img/structure/B12607639.png)
